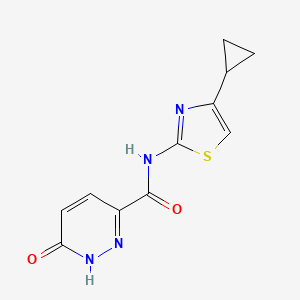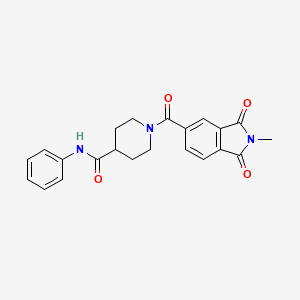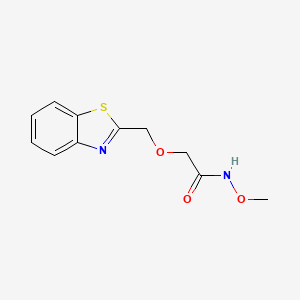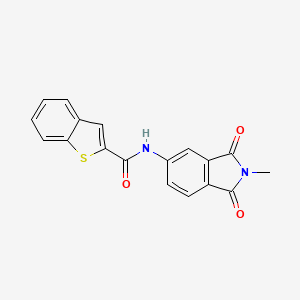![molecular formula C18H16N2O3 B7540262 N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a chemical compound that has been a subject of research in the scientific community. MIQ is a derivative of isoquinoline and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In animal studies, this compound has been shown to improve cognitive function and memory retention.
実験室実験の利点と制限
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is insoluble in water and requires the use of organic solvents for experimental procedures. This compound also has a low solubility in some commonly used solvents, such as ethanol and methanol.
将来の方向性
There are several future directions for research on N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. One potential direction is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of this compound as a potential anticancer agent. This compound has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. Additionally, the development of new synthesis methods and modifications of this compound may lead to the discovery of new compounds with improved properties.
合成法
The synthesis of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 3-(methoxymethyl)aniline and 3-bromo-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as copper powder. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential applications in neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-11-12-5-4-7-14(9-12)19-18(22)16-10-13-6-2-3-8-15(13)17(21)20-16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIAXQDTGMPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)



![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)


![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)